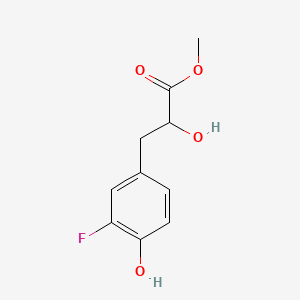![molecular formula C8H13BrO3 B15314130 Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)
Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate is an organic compound with the molecular formula C8H13BrO3 It is a brominated ester that features a five-membered oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate can be synthesized through a multi-step process. One common method involves the bromination of 3-(hydroxymethyl)oxolane, followed by esterification with methyl acetate. The reaction conditions typically require the use of a brominating agent such as phosphorus tribromide or N-bromosuccinimide, and the esterification is often catalyzed by an acid such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxo derivatives and carboxylic acids.
Reduction: Products include primary alcohols.
Scientific Research Applications
Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. The oxolane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate can be compared with similar compounds such as:
Methyl2-[3-(chloromethyl)oxolan-3-yl]acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Methyl2-[3-(hydroxymethyl)oxolan-3-yl]acetate: Contains a hydroxyl group instead of a bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl2-[3-(iodomethyl)oxolan-3-yl]acetate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H13BrO3 |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate |
InChI |
InChI=1S/C8H13BrO3/c1-11-7(10)4-8(5-9)2-3-12-6-8/h2-6H2,1H3 |
InChI Key |
HTRQYHJLQRREEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


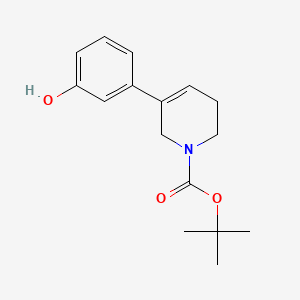
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)


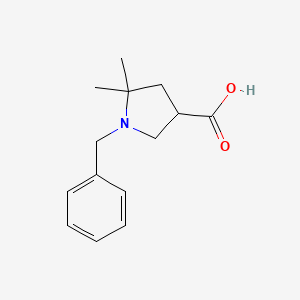

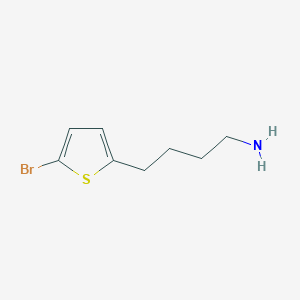
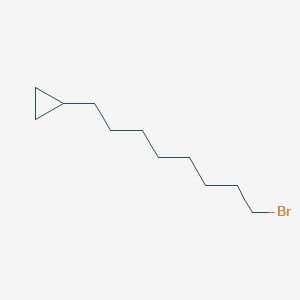
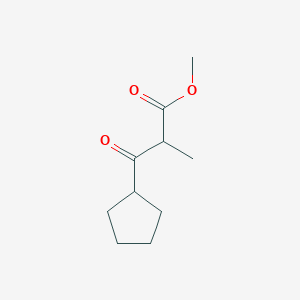
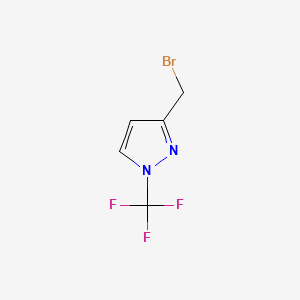
![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
